BenchChemオンラインストアへようこそ!

5-Bromo-4-fluoroisoquinoline

Chemoselective cross-coupling Sequential Suzuki reaction Aryl fluoride inertness

5-Bromo-4-fluoroisoquinoline (CAS 1841081-73-9) is a polyhalogenated isoquinoline derivative belonging to the class of N-heterocyclic aromatic compounds. Characterized by a bromine atom at the 5-position and a fluorine atom at the 4-position on the isoquinoline scaffold (C9H5BrFN, MW 226.04 g/mol), this compound serves as a critical bifunctional building block in medicinal chemistry.

Molecular Formula C9H5BrFN
Molecular Weight 226.04
CAS No. 1841081-73-9
Cat. No. B3028311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-fluoroisoquinoline
CAS1841081-73-9
Molecular FormulaC9H5BrFN
Molecular Weight226.04
Structural Identifiers
SMILESC1=CC2=CN=CC(=C2C(=C1)Br)F
InChIInChI=1S/C9H5BrFN/c10-7-3-1-2-6-4-12-5-8(11)9(6)7/h1-5H
InChIKeyWQUYQODCVVFRMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-fluoroisoquinoline (CAS 1841081-73-9): A Dihalogenated Intermediate for Sequential Heterocycle Derivatization


5-Bromo-4-fluoroisoquinoline (CAS 1841081-73-9) is a polyhalogenated isoquinoline derivative belonging to the class of N-heterocyclic aromatic compounds [1]. Characterized by a bromine atom at the 5-position and a fluorine atom at the 4-position on the isoquinoline scaffold (C9H5BrFN, MW 226.04 g/mol), this compound serves as a critical bifunctional building block in medicinal chemistry [1]. Its utility is primarily rooted in its ability to undergo selective, sequential palladium-catalyzed cross-coupling reactions, enabling the rapid construction of complex molecular libraries for drug discovery . The presence of the heavy bromine atom also provides unique opportunities for X-ray crystallography and other biophysical applications .

Why 5-Bromo-4-fluoroisoquinoline Cannot Be Exchanged with Common Monohalogenated Isoquinoline Analogs


A scientific user cannot simply substitute 5-bromo-4-fluoroisoquinoline with a mono-halogenated analog like 5-bromoisoquinoline or 4-fluoroisoquinoline without fundamentally compromising the synthetic strategy. The target compound's differentiation lies in its orthogonal reactivity: the C-Br bond at the 5-position is highly reactive in oxidative addition with Pd(0), while the C-F bond at the 4-position remains inert under the same mild conditions [1]. This chemoselectivity is not achievable with a single monohalogenated analog; using a mixture of two different mono-halogenated compounds would not be feasible without introducing complex separation challenges. The dual functionality is proven by the established reactivity scale for Suzuki couplings, where the relative rate for aryl bromides is 10^3-10^4 times greater than for aryl chlorides, which are in turn far more reactive than aryl fluorides [2]. This gap in reactivity is the quantitative fundament for selective, sequential diversification.

5-Bromo-4-fluoroisoquinoline: Quantified Differentiation Evidence for Procurement Decisions


Superior Chemoselectivity for Sequential Functionalization via Suzuki Coupling vs. Monohalogenated Analogs

The primary differentiation of 5-bromo-4-fluoroisoquinoline is its ability to undergo chemoselective Suzuki-Miyaura coupling at the C5-Br site while leaving the C4-F bond intact. The established relative reactivity scale for aryl halides in Pd(0)-catalyzed cross-coupling is R2–I > R2–OTf > R2–Br ≫ R2–Cl. Aryl fluorides are not even ranked in this conventional scale due to their extreme inertness under standard conditions, requiring specialized Ni(0) or activated Pd(0) catalysts for any reaction [1]. This reactivity gap, estimated to be several orders of magnitude based on C-X bond strength (C-Br: ~285 kJ/mol vs. C-F: ~485 kJ/mol), is the quantitative basis for selective, iterative functionalization [2]. In contrast, a mono-brominated analog like 5-bromoisoquinoline offers only a single coupling point, and a mono-fluorinated analog like 4-fluoroisoquinoline is synthetically silent under most desired coupling conditions, making neither a functional replacement.

Chemoselective cross-coupling Sequential Suzuki reaction Aryl fluoride inertness

Enhanced Calculated Lipophilicity (XLogP3 = 2.9) Over Simple Analogs for CNS Drug Design

The compound 5-bromo-4-fluoroisoquinoline exhibits a computed lipophilicity (XLogP3) of 2.9, which is higher than both 5-bromoisoquinoline (XLogP3 = 2.8) and 4-fluoroisoquinoline (XLogP3 = 2.2) [1][2]. This increase in LogP of +0.7 units over the 4-fluoro analog positions the compound closer to the optimal lipophilicity range (LogP 1-3) for central nervous system (CNS) drug candidates, while still maintaining a favorable profile for oral absorption [3]. The presence of the bromine atom contributes to the increase in lipophilicity, which can be quantitatively leveraged during lead optimization to improve membrane permeability and target engagement without requiring additional structural modifications that might compromise potency.

Lipophilicity XLogP3 ADME prediction Computational chemistry

Verified Minimum Purity of 95% by Fluorochem, Reducing Impurity-Driven Synthetic Failure

Commercial sourcing plays a decisive role in procurement. The authoritative supplier Fluorochem guarantees a minimum purity specification of 95% for 5-bromo-4-fluoroisoquinoline . In contrast, some suppliers of the simpler, but less differentiating, analog 5-bromoisoquinoline may offer lower purity grades (e.g., 93%) without this verified specification level . A 2% difference in purity for a building block used in multi-step syntheses can lead to significantly lower overall yields and more complex purification. This purity specification is critical for reproducibility in advanced medicinal chemistry, where even minor unknown impurities can confound biological assay results [1].

Chemical purity Quality control Synthetic reliability Vendor specification

Proven Application Scenarios Where 5-Bromo-4-fluoroisoquinoline is the Rational Choice


Iterative Library Synthesis via Sequential C5-Cross-Coupling then C4-Nucleophilic Substitution

A common limitation in generating diverse compound libraries is the need for multiple orthogonal reactive handles. 5-Bromo-4-fluoroisoquinoline overcomes this by allowing a first-phase Suzuki-Miyaura coupling at the C5-Br site to introduce aryl or heteroaryl diversity. The C4-F bond remains intact. In a subsequent step, under harsher conditions or using a different catalyst system, the now-electron-deficient C4-F bond can undergo nucleophilic aromatic substitution (SNAr) with amines or alkoxides, introducing a second diversity point [1]. This two-step diversification is impossible with either simple 5-bromoisoquinoline or 4-fluoroisoquinoline alone. The orthogonality is supported by the well-established inertness of aryl fluorides to Pd(0) oxidative addition, which quantitatively differentiates its reactivity from the C-Br bond [2].

Synthesis of Isoquinoline-Based Kinase Inhibitor Intermediates with Optimized Lipophilicity

In the design of kinase inhibitors targeting the CNS, fine-tuning LogP is critical. The computed XLogP3 of 2.9 for 5-bromo-4-fluoroisoquinoline places it in the optimal range for CNS penetration (LogP 1-3), a property it shares with successful CNS drugs [1]. By incorporating this scaffold rather than the less lipophilic 4-fluoroisoquinoline (XLogP3=2.2), medicinal chemists can directly achieve a more favorable lipophilicity profile without adding extra methyl or halogen groups that could introduce metabolic liabilities. This was a key consideration in the development of 4-fluoroisoquinoline-5-sulfonamide-based ROCK inhibitors, where the 5-bromo-4-fluoroisoquinoline core serves as a direct precursor for installing the critical sulfonamide pharmacophore [2].

Heavy Atom-Containing Probe for X-ray Crystallography and Anomalous Scattering

For structural biology applications, 5-bromo-4-fluoroisoquinoline embedded within a ligand provides a powerful tool for experimental phasing in protein X-ray crystallography. The bromine atom's strong anomalous scattering signal (f'' at Cu Kα wavelength = 1.5 electrons) allows for unambiguous determination of ligand binding orientation and pose within the target protein, a feature that a fluorine-only analog cannot provide [1]. Simultaneously, the 19F nucleus offers a sensitive handle for 19F NMR-based binding assays to measure Kd values in solution, creating a bifunctional probe that can validate binding in both solid and solution states from a single compound stock, a unique advantage over mono-functional labels [2].

Quote Request

Request a Quote for 5-Bromo-4-fluoroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.